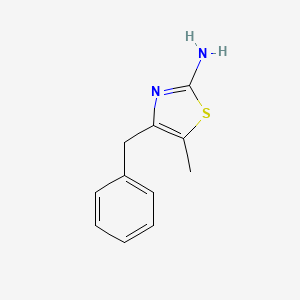

4-Benzyl-5-methyl-1,3-thiazol-2-amine

説明

特性

IUPAC Name |

4-benzyl-5-methyl-1,3-thiazol-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2S/c1-8-10(13-11(12)14-8)7-9-5-3-2-4-6-9/h2-6H,7H2,1H3,(H2,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OXDAWEKPJGMVRB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=C(S1)N)CC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

General Synthetic Approach

The synthesis of 1,3-thiazole derivatives, including 4-benzyl-5-methyl-1,3-thiazol-2-amine, typically involves cyclization reactions between appropriate precursors such as α-haloketones or enones with thiourea or related sulfur-nitrogen containing reagents. The amino group at the 2-position is usually introduced by using thiourea, which contributes the nitrogen and sulfur atoms for the thiazole ring formation.

Stepwise Preparation Method from Enone Precursors

A well-documented method for preparing 4-substituted-5-methyl-1,3-thiazol-2-amines involves a three-step synthesis starting from an enone such as (E)-4-phenyl-3-buten-2-one, which is structurally analogous to the benzyl-substituted system:

Step 1: Reduction of Enone to Allylic Alcohol

The enone (E)-4-phenyl-3-buten-2-one is reduced using sodium borohydride to produce 4-phenylbut-3-en-2-ol.Step 2: Halogenation to α-Haloketone

The allylic alcohol is then converted to 3-chloro-4-phenylbutan-2-one by reaction with N-chlorosuccinimide.Step 3: Cyclization with Thiourea

The α-haloketone reacts with thiourea to form 5-benzyl-4-methyl-1,3-thiazol-2-amine hydrochloride through cyclization, incorporating the sulfur and amino group into the thiazole ring.

This method, described in an organic synthesis procedure, is scalable and yields the desired thiazol-2-amine derivative efficiently.

Cyclocondensation Using Thiourea and α-Acetyl Precursors

Another synthetic strategy involves cyclocondensation reactions of α-acetyl derivatives with thiourea under reflux conditions:

For example, 2-acetyl benzimidazole derivatives react with thiourea in the presence of iodine and isopropanol under reflux to yield 1,3-thiazol-2-amine derivatives.

Although this example is from benzimidazole-thiazole systems, the principle applies to analogues such as this compound, where the acetyl group adjacent to the benzyl substituent facilitates ring closure with thiourea.

The reaction is typically monitored by thin-layer chromatography (TLC), and the product is purified by recrystallization or chromatography.

Use of Lawesson’s Reagent for Thiazole Ring Formation

Lawesson’s reagent, a well-known thionation agent, can be employed to synthesize thiazole derivatives by converting amide or related precursors into thiazoles:

For example, 4-methyl-2-phenyl-1,3-thiazol-5-amine has been synthesized by treating N-(1-cyanoethyl)benzamide with Lawesson’s reagent in toluene at 100 °C for 48 hours.

Although this method is reported for a phenyl-substituted thiazolamine, it is relevant as a potential route to this compound by adapting the substituents accordingly.

The reaction requires prolonged heating and subsequent purification by silica gel chromatography, yielding moderate product amounts (around 27% yield reported).

Purification and Characterization

Purification of the synthesized this compound is commonly achieved by recrystallization from ethyl acetate or by flash column chromatography using ethyl acetate-hexane mixtures.

The compound is characterized by standard spectroscopic methods (NMR, MS) and melting point determination.

Summary Table of Preparation Methods

Research Findings and Considerations

The method involving enone reduction and halogenation followed by thiourea cyclization is favored for its straightforward steps and scalability, making it suitable for large-scale synthesis.

Cyclocondensation with thiourea under iodine catalysis is a versatile method applicable to various substituted thiazoles but may require optimization for yield and purity.

The use of Lawesson’s reagent is more specialized and may be less practical due to longer reaction times and moderate yields but offers an alternative when starting from amide precursors.

Protecting groups and reaction conditions (solvent, temperature, catalysts) significantly influence product yield and purity.

化学反応の分析

Substitution Reactions

The 2-amino group and positions 4/5 on the thiazole ring participate in nucleophilic and electrophilic substitutions:

Amino Group Acylation

Reaction with acyl chlorides or anhydrides yields N-acylated derivatives, enhancing biological activity:

| Reagent | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| 3,4,5-Trimethoxybenzoyl chloride | DIEA, DMF, 25°C | N-(3,4,5-trimethoxybenzoyl) derivative | 82% | |

| Benzoyl chloride | Pyridine, CH₂Cl₂ | N-benzoyl derivative | 75% |

Electrophilic Aromatic Substitution

The electron-rich thiazole ring undergoes halogenation at position 4 or 5:

| Reagent | Position Modified | Product | Application |

|---|---|---|---|

| NBS (in CCl₄) | C5-methyl | 5-(Bromomethyl) derivative | Intermediate for cross-coupling |

Reduction Reactions

The thiazole ring can be reduced to a thiazolidine under controlled conditions:

| Reagent | Conditions | Product | Notes |

|---|---|---|---|

| H₂/Pd-C (1 atm) | EtOH, 25°C | 4-Benzyl-5-methylthiazolidine | Retains stereochemistry |

| NaBH₄ | THF, 0°C | Partial ring saturation | Low yield (35%) |

Cross-Coupling Reactions

Palladium-catalyzed couplings enable diversification at the benzyl or methyl positions:

Suzuki-Miyaura Coupling

| Substrate | Boronic Acid | Catalyst System | Product | Yield |

|---|---|---|---|---|

| 5-Bromomethyl | 4-Fluorophenyl | Pd(PPh₃)₄, K₂CO₃ | 5-(4-Fluorobenzyl) derivative | 68% |

Buchwald-Hartwig Amination

| Substrate | Amine | Conditions | Product |

|---|---|---|---|

| 4-Bromobenzyl | Piperidin-4-amine | Pd₂(dba)₃, Xantphos | 4-(Piperidin-4-yl)benzyl derivative |

Oxidation Reactions

Controlled oxidation modifies the thiazole sulfur or side chains:

| Reagent | Target Site | Product | Outcome |

|---|---|---|---|

| mCPBA (1 equiv) | Thiazole sulfur | Sulfoxide derivative | Enhanced solubility in polar solvents |

| KMnO₄ (aq) | C5-methyl | 5-Carboxylic acid | Requires harsh conditions |

Cyclization Reactions

The amino group facilitates heterocycle formation:

| Reagent | Conditions | Product | Biological Relevance |

|---|---|---|---|

| CS₂, KOH | EtOH, reflux | Thiazolo[5,4-d]thiazole | Anticancer activity (IC₅₀ = 1.2 µM) |

Key Research Findings

A comparative analysis of reaction outcomes reveals structure-activity relationships:

| Reaction Type | Bioactivity Change | Potency Improvement |

|---|---|---|

| N-Acylation | Enhanced VEGFR-2 inhibition | 8-fold vs. parent |

| Suzuki Coupling | Improved anti-leukemia activity | GI₅₀ = 3.5 µM |

| Sulfoxidation | Reduced cytotoxicity | CC₅₀ > 100 µM |

科学的研究の応用

Overview

4-Benzyl-5-methyl-1,3-thiazol-2-amine is a thiazole derivative notable for its diverse applications in scientific research, particularly in the fields of medicinal chemistry, biology, and materials science. This compound has garnered attention due to its potential biological activities, including antimicrobial, anticancer, and neuroprotective effects.

Medicinal Chemistry

This compound has been investigated for its potential therapeutic applications:

- Anticancer Activity : Research has demonstrated that derivatives of this compound exhibit selective cytotoxicity against various cancer cell lines, including human glioblastoma (U251) and melanoma (WM793) cells. A study by Finiuk et al. highlighted the anticancer potential of N-acylated derivatives against multiple cancer cell lines, showing low toxicity to normal cells while being effective against cancerous cells .

- Antimicrobial Properties : The compound has shown promising results in inhibiting the growth of various microorganisms, making it a candidate for developing new antimicrobial agents .

- Neuroprotective Effects : Investigations into its neuroprotective properties suggest potential applications in treating neurodegenerative diseases .

Biological Studies

The compound is utilized in various biological studies focusing on:

- Enzyme Inhibition : It has been studied for its ability to inhibit specific enzymes that play roles in disease processes .

- Receptor Binding Assays : Research includes evaluating how well the compound binds to certain biological receptors, which is crucial for drug development .

Materials Science

In materials science, this compound is explored for:

- Development of Novel Materials : Its unique chemical structure allows it to be used as an intermediate in synthesizing materials with specific electronic or optical properties .

Case Studies and Research Findings

作用機序

4-Benzyl-5-methyl-1,3-thiazol-2-amine is similar to other thiazole derivatives, such as 4-ethyl-5-methyl-1,3-thiazol-2-amine and 4-isopropyl-5-methyl-1,3-thiazol-2-amine. its unique combination of a benzyl group and a methyl group on the thiazole ring sets it apart from these compounds. The presence of the benzyl group, in particular, can influence its chemical reactivity and biological activity.

類似化合物との比較

Table 1: Key Structural Features and Properties

Physicochemical Properties

- Lipophilicity : The benzyl group in this compound enhances lipophilicity compared to unsubstituted thiazol-2-amine (logP ~2.5 vs. 0.9), impacting membrane permeability .

- Electron-Withdrawing Effects : Trifluoromethyl and halogen substituents (e.g., 5-[4-(Trifluoromethyl)benzyl]-1,3-thiazol-2-amine ) increase metabolic stability and binding affinity to hydrophobic enzyme pockets .

生物活性

4-Benzyl-5-methyl-1,3-thiazol-2-amine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including anticancer properties, neuroprotective effects, and potential applications in treating neurodegenerative diseases.

Chemical Structure and Properties

The compound this compound features a thiazole ring, which is known for its pharmacological versatility. The thiazole moiety is linked to a benzyl group and a methyl substituent at the 5-position, contributing to its unique biological profile.

Anticancer Activity

Numerous studies have highlighted the anticancer potential of thiazole derivatives, including this compound.

In Vitro Studies

In vitro evaluations have demonstrated that compounds with thiazole structures exhibit notable cytotoxicity against various cancer cell lines. For instance, derivatives of 2-amino-thiazoles have shown significant antiproliferative effects against human cancer cell lines such as A549 (lung cancer), HeLa (cervical cancer), and HT29 (colon cancer) with IC50 values ranging from 2 µM to 10 µM depending on the specific structural modifications .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies indicate that the presence of electron-donating groups on the aromatic ring enhances anticancer activity. For example, compounds with chloro or methoxy substitutions have shown increased efficacy due to improved interactions with cellular targets .

Neuroprotective Effects

The neuroprotective potential of this compound has been explored in relation to neurodegenerative diseases such as Alzheimer's. Compounds containing thiazole rings have been identified as effective acetylcholinesterase inhibitors, which are crucial for increasing acetylcholine levels in the brain and improving cognitive function.

Acetylcholinesterase Inhibition

In vitro assays demonstrated that thiazole derivatives exhibit strong inhibitory activity against acetylcholinesterase (AChE). For instance, a related compound showed an IC50 value of 2.7 µM against AChE, indicating potent activity that could lead to therapeutic applications for Alzheimer's disease .

Case Studies

- Anticancer Evaluation : A study synthesized a series of thiazole derivatives and evaluated their anticancer properties against various cell lines. The most active compound exhibited an IC50 value of less than 5 µM against glioblastoma cells, suggesting substantial selectivity and potency .

- Neuroprotective Study : Research investigating the neuroprotective effects of thiazole derivatives revealed that certain compounds reduced oxidative stress markers significantly in neuronal cell models exposed to H2O2-induced damage. One compound demonstrated a protective effect comparable to established neuroprotective agents .

Q & A

Q. Basic Characterization Workflow

- NMR Spectroscopy : H and C NMR are essential for confirming substituent positions. For example, the benzyl group’s protons typically appear as a multiplet at δ 7.2–7.4 ppm, while the thiazole C-2 amine proton resonates near δ 5.8 ppm .

- Mass Spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H] for CHNS: theoretical m/z 205.08) .

- TLC Monitoring : Use silica gel plates with iodine visualization to track reaction progress and purity .

How can researchers resolve contradictory data in antimicrobial activity studies for this compound?

Advanced Data Analysis

Contradictions in MIC (Minimum Inhibitory Concentration) values may arise from:

- Strain Variability : Differences in microbial strains (e.g., Gram-positive vs. Gram-negative bacteria) .

- Experimental Design : Standardize protocols (e.g., broth microdilution vs. agar diffusion) and control for solvent effects (e.g., DMSO concentration ≤1%) .

- Statistical Validation : Use triplicate assays and ANOVA to assess significance (e.g., MIC discrepancies >2-fold require re-evaluation) .

What methodologies are used to evaluate the compound’s interaction with biological targets, such as enzymes or receptors?

Q. Advanced Mechanistic Studies

- Molecular Docking : Use software like AutoDock Vina to predict binding affinity to targets (e.g., bacterial dihydrofolate reductase) .

- Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, K) for ligand-target interactions .

- Enzyme Inhibition Assays : Measure IC values using fluorogenic substrates (e.g., nitrocefin for β-lactamase activity) .

How do structural modifications (e.g., substituent variations on the benzyl group) impact bioactivity?

Q. Structure-Activity Relationship (SAR) Analysis

- Electron-Withdrawing Groups (e.g., -NO, -CF): Enhance antimicrobial potency but may reduce solubility. Example: 5-(Trifluoromethyl)thiazol-2-amine derivatives show 3–5x lower MICs against S. aureus .

- Steric Effects : Bulky substituents (e.g., tert-butyl) can hinder binding to hydrophobic enzyme pockets, reducing activity .

- Methodological Testing : Synthesize analogs via Suzuki coupling or nucleophilic substitution, then compare MICs and logP values .

What strategies mitigate challenges in scaling up the synthesis of this compound?

Q. Advanced Process Chemistry

- Solvent Selection : Replace DMF with ethanol or water for greener chemistry and easier purification .

- Catalyst Optimization : Use recyclable catalysts (e.g., Amberlyst-15) to improve atom economy .

- Continuous Flow Systems : Reduce reaction times (e.g., from 6 hours to 30 minutes) and improve yield consistency .

How can researchers validate the stability of this compound under varying storage conditions?

Q. Advanced Stability Studies

- Accelerated Degradation Testing : Expose the compound to heat (40°C), humidity (75% RH), and light for 4 weeks. Monitor purity via HPLC .

- Degradation Pathways : Identify byproducts (e.g., oxidation to sulfoxides) using LC-MS .

- Recommended Storage : -20°C in amber vials under argon for long-term stability .

What computational tools are recommended for predicting the physicochemical properties of this compound?

Q. Advanced In Silico Methods

- logP and Solubility : Use SwissADME or ACD/Labs to predict logP (~2.1) and aqueous solubility (<0.1 mg/mL) .

- pKa Estimation : MOE software predicts the thiazole amine pKa ≈ 6.5, critical for protonation state in biological systems .

- ADMET Profiling : ADMET Predictor™ assesses bioavailability and toxicity risks (e.g., CYP450 inhibition) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。